molecular formula C8H8O3 B009827 5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid CAS No. 101915-49-5

5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid

Cat. No.: B009827
CAS No.: 101915-49-5
M. Wt: 152.15 g/mol
InChI Key: PHELOSPSZYFIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid, also known as norbornene-2,3-dicarboxylic acid, is a bicyclic organic compound with a carboxylic acid functional group. It is widely used in the field of chemistry as a building block for the synthesis of various compounds due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid is not well understood. However, it is believed to act as a dienophile in Diels-Alder reactions, which allows for the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound to work with in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid is its reactivity in Diels-Alder reactions, which allows for the synthesis of a wide range of compounds. However, its limited solubility in water can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the use of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid in scientific research. One area of interest is its use in the synthesis of new materials with unique properties. It may also have potential applications in drug discovery and development, particularly in the synthesis of new antibiotics and antiviral agents. Additionally, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid can be achieved through several methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct. Another method involves the oxidation of norbornadiene using potassium permanganate or ozone.

Scientific Research Applications

5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and materials science. For example, it has been used in the synthesis of the antibiotic cefoxitin and the antiviral drug acyclovir.

Properties

101915-49-5

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid

InChI

InChI=1S/C8H8O3/c9-6-3-4-1-2-5(6)7(4)8(10)11/h1-2,4-5,7H,3H2,(H,10,11)

InChI Key

PHELOSPSZYFIAK-UHFFFAOYSA-N

SMILES

C1C2C=CC(C2C(=O)O)C1=O

Canonical SMILES

C1C2C=CC(C2C(=O)O)C1=O

synonyms

Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo- (9CI)

Origin of Product

United States

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